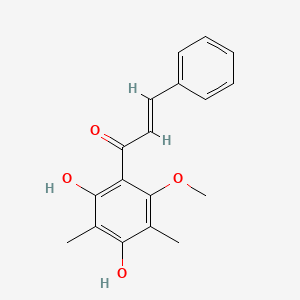
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone
描述
2’,4’-Dihydroxy-6’-methoxy-3’,5’-dimethylchalcone is a naturally occurring chalcone found in various plant species, including Cleistocalyx nervosum and Syzygium nervosum . This compound has garnered significant attention due to its diverse biological activities, particularly its anti-cancer properties . It is characterized by the presence of hydroxyl, methoxy, and dimethyl groups on the chalcone backbone, which contribute to its unique chemical and biological properties .
准备方法
Synthetic Routes and Reaction Conditions
2’,4’-Dihydroxy-6’-methoxy-3’,5’-dimethylchalcone can be synthesized through various chemical reactions. One common method involves the Claisen-Schmidt condensation reaction between 2’,4’-dihydroxyacetophenone and 6’-methoxy-3’,5’-dimethylbenzaldehyde . The reaction is typically carried out in the presence of a base, such as sodium hydroxide, under reflux conditions . The resulting product is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of 2’,4’-dihydroxy-6’-methoxy-3’,5’-dimethylchalcone often involves the extraction of the compound from natural sources, such as the seeds of Syzygium nervosum . Microwave-assisted extraction has been employed to efficiently recover the compound from plant materials . This method utilizes microwave radiation to rapidly heat the extraction solvent, resulting in higher yields and shorter extraction times compared to conventional methods .
化学反应分析
Types of Reactions
2’,4’-Dihydroxy-6’-methoxy-3’,5’-dimethylchalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chalcone to its corresponding dihydrochalcone.
Substitution: The hydroxyl and methoxy groups on the chalcone backbone can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones and their derivatives.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other bioactive molecules.
Biology: It exhibits significant cytotoxicity against various cancer cell lines, making it a promising candidate for anti-cancer drug development
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The anti-cancer effects of 2’,4’-dihydroxy-6’-methoxy-3’,5’-dimethylchalcone are primarily mediated through the induction of apoptosis in cancer cells . The compound triggers apoptosis via the mitochondrion-dependent pathway, inhibiting Bcl-2 expression and causing outer mitochondrial membrane disintegration . Additionally, it increases the production of reactive oxygen species (ROS), leading to oxidative stress and cell death . The compound also induces cell cycle arrest by downregulating cyclin D1 and CDK4 expression .
相似化合物的比较
2’,4’-Dihydroxy-6’-methoxy-3’,5’-dimethylchalcone shares structural similarities with other chalcones, such as:
- 2’,4’-Dihydroxychalcone
- 2’,4’-Dihydroxy-3’,5’-dimethylchalcone
- 2’,4’-Dihydroxy-6’-methoxychalcone
the presence of both methoxy and dimethyl groups in 2’,4’-dihydroxy-6’-methoxy-3’,5’-dimethylchalcone imparts unique chemical and biological properties that distinguish it from these related compounds . For instance, the methoxy group enhances its lipophilicity, while the dimethyl groups contribute to its stability and reactivity .
属性
IUPAC Name |
1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-11-16(20)12(2)18(22-3)15(17(11)21)14(19)10-9-13-7-5-4-6-8-13/h4-10,20-21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEQDSMFACWASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C(=O)C=CC2=CC=CC=C2)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231457 | |
| Record name | 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65349-31-7 | |
| Record name | 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65349-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-(3-phenylpropyl)propanamide](/img/structure/B1244720.png)
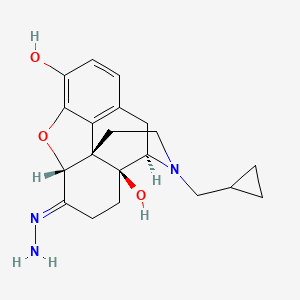
![3,5-dichloro-N-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]pyridin-2-amine](/img/structure/B1244724.png)
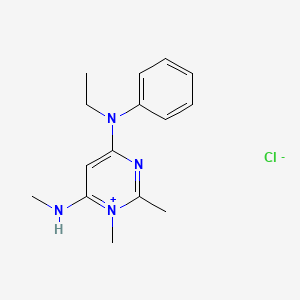
![[(1R,2S)-2-(methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate](/img/structure/B1244726.png)
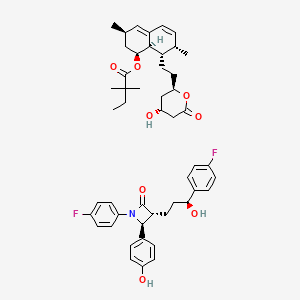

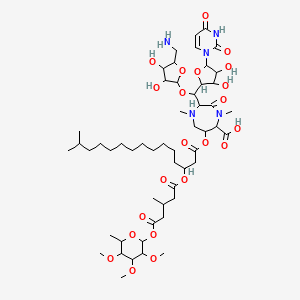

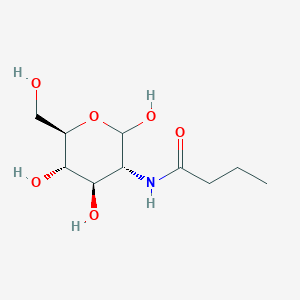
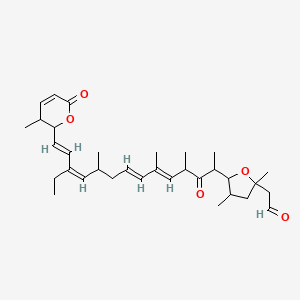
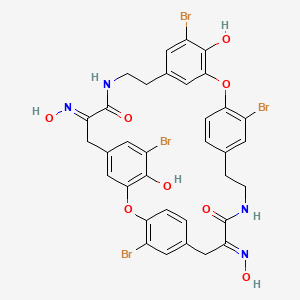

![(2S)-2-[[(2S,3aS,7aS)-1-[(3R)-2-[(2S)-2-[[2-[8-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-cyclohexyl-4-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]acetyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1244743.png)
